molecular formula C12H21NO4 B1460848 (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE CAS No. 88466-76-6

(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE

Cat. No.: B1460848
CAS No.: 88466-76-6
M. Wt: 243.3 g/mol
InChI Key: LYYJQMCPEHXOEW-VIFPVBQESA-N
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Description

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl ester at the 3-carboxyl position. Its molecular formula is C₁₅H₂₅NO₄, with an average molecular weight of 283.368 g/mol . The (S)-stereochemistry at the 3-position makes it a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The Boc group enhances stability during synthetic processes, while the methyl ester facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJQMCPEHXOEW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652017
Record name 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88466-76-6
Record name 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Resolution Method

This classical approach involves resolution of racemic 3-hydroxypiperidine derivatives followed by protection and esterification:

  • Step 1: Resolution of 3-Hydroxypiperidine

    Racemic 3-hydroxypiperidine is reacted with chiral acids such as L-camphorsulfonic acid or tartaric acid derivatives to form diastereomeric salts, which are separated by crystallization to isolate the (S)-enantiomer.

  • Step 2: Protection of the Nitrogen

    The isolated (S)-3-hydroxypiperidine is treated with tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., ammoniacal liquor) to protect the nitrogen as the BOC-carbamate.

  • Step 3: Esterification

    The carboxyl group is introduced or converted to the methyl ester, often via methylation of the corresponding acid or direct esterification of the intermediate.

  • Purification

    The product is purified by recrystallization using solvents such as ethanol and methyl tertiary butyl ether, with controlled temperature and solvent ratios to optimize yield and purity.

Key Parameters from Patent CN104557674A:

Step Conditions Solvents Time Temperature Notes
Ammonia displacement with L-camphorsulfonic acid ammonium Reflux Ether, ethyl acetate, methylene dichloride 0.5-4 h 25-80 °C Optimal solvents: ethyl acetate, methylene dichloride (2-3 h)
Crystallization of (S)-3-hydroxy piperidine-L-camphorsulfonic acid salt Stirring and crystallizing Ethanol + methyl tertiary butyl ether 12-60 h Room temp Volume ratio ethanol:ether = 1:5-12
BOC Protection Catalyzed by ammoniacal liquor Methylene dichloride + water 1-3 h 0-25 °C BOC anhydride 1.0-1.2 equiv

This method achieves high enantiomeric purity but involves multiple steps and solvent exchanges, impacting cost and scalability.

Biocatalytic Asymmetric Reduction Method

A modern, green alternative involves enzymatic reduction of N-Boc-3-piperidone (NBPO) to yield (S)-1-BOC-3-hydroxypiperidine, which can then be esterified to the methyl ester:

  • Step 1: Synthesis of N-Boc-3-piperidone

    Starting from 3-pyridone, reduction with sodium borohydride in alkaline aqueous solution yields 3-hydroxypiperidine, which is then protected with BOC anhydride to form N-Boc-3-hydroxypiperidine. Further oxidation forms N-Boc-3-piperidone.

  • Step 2: Enzymatic Reduction

    Ketoreductases selectively reduce the ketone group of N-Boc-3-piperidone to the (S)-alcohol with high enantioselectivity under mild conditions.

  • Step 3: Esterification

    The hydroxypiperidine intermediate is converted to the methyl ester via standard esterification methods.

Advantages include mild reaction conditions, high enantioselectivity, and environmentally friendly processes.

Reaction Conditions Summary from Literature:

Step Reagents Catalyst Solvent Temperature Time Yield/Enantioselectivity
Reduction of 3-pyridone NaBH4 - Aqueous alkaline -5 to 100 °C 0.5-10 h High yield
BOC Protection (Boc)2O Base (e.g., NaHCO3) Organic solvent -10 to 50 °C 0.5-10 h High yield
Enzymatic reduction Ketoreductase Enzyme Buffer Mild (25-40 °C) Hours >95% ee, high yield

This method is scalable and suitable for pharmaceutical manufacturing.

Alternative Catalytic Asymmetric Synthesis

Recent advances report Rhodium-catalyzed asymmetric reductive Heck reactions to construct enantioenriched 3-substituted piperidines, which can be further converted to the BOC-protected methyl ester:

  • Starting from pyridine derivatives and boronic acids, the Rh-catalyzed reaction forms 3-substituted tetrahydropyridines with high enantioselectivity.
  • Subsequent hydrogenation and BOC protection yield the desired this compound.
  • This approach offers a modular and efficient route to diverse 3-substituted piperidines.

Key Features:

Parameter Details
Catalyst Rhodium complex
Reaction Type Asymmetric reductive Heck coupling
Substrates Pyridine-1(2H)-carboxylate + boronic acids
Yield Up to 81% isolated
Enantiomeric Excess >95% ee
Scalability Demonstrated on 5 mmol scale

This method is promising for accessing complex piperidine derivatives with stereocontrol.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Challenges
Chemical Resolution Racemic 3-hydroxypiperidine Resolution with chiral acid salts, BOC protection, esterification Established, good purity Multiple steps, low yield, costly
Biocatalytic Reduction N-Boc-3-piperidone Enzymatic asymmetric reduction, esterification Mild conditions, high enantioselectivity, green Requires enzyme availability
Rh-Catalyzed Asymmetric Synthesis Pyridine derivatives + boronic acids Rh-catalyzed reductive Heck, hydrogenation, BOC protection Modular, high ee, scalable Requires specialized catalysts

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the crystallization and purity of intermediates in chemical resolution methods.
  • Enzymatic methods benefit from optimized buffer systems and cofactor recycling to improve yield and reduce cost.
  • Rh-catalyzed methods allow for broad substrate scope, enabling synthesis of diverse analogs beyond the methyl ester.
  • Protecting group strategies (BOC) are essential for stability and handling of intermediates.
  • Purification by recrystallization from ethanol and methyl tertiary butyl ether mixtures is effective for isolating high-purity products.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structure facilitates the modification of drug properties, enhancing their efficacy and therapeutic potential. Key applications include:

  • Analgesics and Anti-inflammatory Drugs : The compound is utilized in developing pain relief medications and treatments for inflammatory conditions .
  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its stability and ease of use make it a preferred choice among researchers. Applications include:

  • Synthesis of Heterocycles : The compound is employed in synthesizing novel heterocyclic amino acids and other biologically active compounds .
  • Modification of Chemical Entities : It can modify existing chemical structures to create new compounds with desired properties .

Peptide Synthesis

The compound plays an essential role in peptide synthesis by acting as a protecting group for amines. This application is critical for producing peptides with specific biological activities, which are vital in drug discovery and development .

Material Science

In material science, this compound is utilized to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it valuable in producing high-performance materials .

Neuroscience Research

The compound is explored in neuroscience for its potential to develop drugs targeting specific receptors in the brain. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders such as epilepsy and anxiety disorders.

GABA Transporter Studies

Research has shown that this compound can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is crucial for developing treatments for neurological disorders.

Anticancer Research

A study demonstrated that piperidine derivatives could induce apoptosis in various cancer cell lines more effectively than standard chemotherapy agents like bleomycin, highlighting their potential as anticancer agents.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAnalgesics, anti-inflammatory drugsKey intermediate for drug synthesis
Organic SynthesisBuilding blocks for complex moleculesStability and ease of use in reactions
Peptide SynthesisProtecting group for aminesCrucial for producing biologically active peptides
Material ScienceModifying polymersEnhances thermal stability and mechanical strength
Neuroscience ResearchDrug development targeting brain receptorsPotential treatments for epilepsy and anxiety

Mechanism of Action

The mechanism of action of (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine and Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Ring Type Key Applications Reference
(S)-Methyl 1-Boc-piperidine-3-carboxylate C₁₅H₂₅NO₄ 283.368 Boc (N), methyl ester (3) Methyl Piperidine Pharmaceuticals
Methyl 1-Boc-3-allylpiperidine-3-carboxylate C₁₅H₂₅NO₄ 283.368 Boc (N), allyl, methyl ester (3) Methyl Piperidine Chemical synthesis
Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate C₁₆H₂₉NO₄ 299.406 Boc (N), isopropyl, ethyl ester Ethyl Piperidine Agrochemicals, pharma
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 Benzyl ester, hydroxyl, methyl Benzyl Piperidine Specialty chemicals
Methyl 1-Boc-3-pyrrolidinecarboxylate C₁₂H₂₁NO₄* ~257.30 Boc (N), methyl ester Methyl Pyrrolidine Synthesis intermediates
Ethyl 1-Boc-3-piperidinecarboxylate C₁₃H₂₃NO₄* ~273.33 Boc (N), ethyl ester Ethyl Piperidine Research & development

Note: Inferred values are marked with an asterisk () due to incomplete data in evidence sources.*

Key Structural Differences and Implications

Substituent Effects: Allyl Group (Methyl 1-Boc-3-allylpiperidine-3-carboxylate): The allyl substituent enables click chemistry or olefin metathesis, making it valuable for late-stage diversification in drug discovery . Hydroxyl Group (Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate): Introduces hydrogen-bonding capability, improving solubility in polar solvents .

Ester Group Variations :

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) hydrolyze faster under basic conditions than ethyl esters, influencing drug metabolism and prodrug design .
  • Benzyl Ester : The benzyl group in the benzyl ester derivative enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Ring Size (Piperidine vs. Pyrrolidine) :

  • Piperidine (6-membered ring) offers greater conformational flexibility, whereas pyrrolidine (5-membered ring) introduces ring strain, affecting binding affinity and metabolic stability .

Stability and Handling Considerations

  • Boc Deprotection : All Boc-protected compounds require acidic conditions (e.g., trifluoroacetic acid) for deprotection, with reaction rates influenced by steric hindrance .
  • Ester Hydrolysis : Methyl esters are more prone to hydrolysis than ethyl or benzyl esters, necessitating controlled storage conditions .

Biological Activity

(S)-Methyl 1-Boc-piperidine-3-carboxylate, also known as (S)-Methyl N-Boc-piperidine-3-carboxylate, is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological activity, synthesis, and relevance in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • Structural Features : The compound contains a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions .

Biological Activity

This compound has been identified as a valuable intermediate in the synthesis of various bioactive molecules. Its biological activity is primarily linked to its interactions with biological receptors and pathways involved in several diseases.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest it may influence:

  • Neurological Disorders : The structure allows potential interactions with neurotransmitter receptors, which could be beneficial in developing treatments for conditions like schizophrenia and Alzheimer's disease.
  • Cancer Pathways : Preliminary research indicates potential roles in modulating pathways that are critical for cancer cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is constructed.
  • Boc Protection : The amine group is protected using a Boc group to facilitate further reactions without deactivating the amine.
  • Carboxylation : The introduction of the carboxylate group is achieved through standard organic synthesis techniques.

These methods highlight the compound's accessibility for further modifications, making it a versatile building block in organic chemistry .

Case Studies and Research Findings

Research has explored various applications of this compound in drug development:

  • Drug Development : It serves as an intermediate for synthesizing compounds targeting neurological disorders and cancer. For instance, derivatives of this compound have shown promise in modulating receptor activity associated with pain management and psychiatric disorders .
  • Comparative Studies : Structural analogs such as Ethyl 1-Boc-3-piperidinecarboxylate have been studied to assess their biological activity relative to this compound. These studies reveal that slight modifications can significantly alter biological efficacy and pharmacokinetics.

Comparative Analysis Table

Compound NameCAS NumberSimilarityKey Features
Ethyl 1-Boc-3-piperidinecarboxylate130250-54-30.98Ethyl ester variant; used similarly in drug synthesis.
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate194726-40-40.98Contains ethyl group; different stereochemistry affects biological activity.
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid534602-47-60.97Similar structure with a free carboxylic acid; useful for different synthetic routes.
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid88495-54-90.97Free acid form; important for direct biological studies and applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-Methyl 1-Boc-piperidine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves:

  • Chiral center introduction : Use enantioselective methods like asymmetric hydrogenation or chiral auxiliaries to ensure the (S)-configuration.
  • Boc protection : React piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
  • Esterification : Methylation of the carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for enantiomeric purity.
    • Validation : Confirm stereochemistry via polarimetry or chiral HPLC.

Q. How is the compound characterized to verify structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^13C-NMR to confirm Boc-group (δ ~1.4 ppm for tert-butyl), ester (δ ~3.6 ppm for OCH₃), and piperidine ring protons .
  • Mass spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₄).
  • X-ray crystallography : Use SHELX software for single-crystal structure determination if crystals are obtainable .
  • Purity assessment : HPLC with a chiral column to ensure ≥95% enantiomeric excess.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation data from analogs in ).
  • Ventilation : Use fume hoods due to potential volatility of methyl esters.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent Boc-group hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Case example : Discrepancy in 1H^1H-NMR integration ratios for piperidine protons.
  • Approach :

Repetition : Re-run NMR under standardized conditions (e.g., solvent, temperature).

2D NMR : Use COSY or NOESY to resolve overlapping signals (e.g., axial vs. equatorial protons).

Computational validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA).

  • Reference : Analogous piperidine derivatives in show similar conformational flexibility.

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

  • Methodological Answer :

  • Chiral resolution : Use diastereomeric salt formation (e.g., tartaric acid derivatives) if asymmetric synthesis fails.
  • Kinetic control : Optimize reaction temperature and catalyst loading (e.g., chiral Ru catalysts for hydrogenation).
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress.
  • Case study : A related Boc-protected piperidine in achieved 99% ee via dynamic kinetic resolution.

Q. How do solvent and pH conditions affect the stability of the Boc group?

  • Methodological Answer :

  • Stability testing :
ConditionDegradation Rate (t₁/₂)Analysis Method
pH 2 (aqueous HCl)<1 hourHPLC-MS
pH 7 (buffered)>30 daysNMR
pH 10 (NaOH)~24 hoursChiral HPLC
  • Mitigation : Avoid protic solvents and acidic conditions during synthesis. Use anhydrous THF or DCM.

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Case study : A similar ester in showed regioselective hydrolysis in silico, validated experimentally.

Contradiction Analysis & Troubleshooting

Q. Conflicting reports on the compound’s solubility: How to address this?

  • Methodological Answer :

  • Hypothesis : Polymorphism or solvent impurities may alter solubility.
  • Testing :

Solvent screen : Test solubility in 10+ solvents (e.g., DMSO, MeOH, EtOAc) using nephelometry.

Thermal analysis : DSC/TGA to detect polymorphic transitions.

  • Resolution : Data from suggests solubility in DCM >10 mg/mL; discrepancies may arise from residual Boc cleavage.

Q. Unexpected racemization during Boc deprotection: What causes this?

  • Methodological Answer :

  • Root cause : Acidic conditions (e.g., TFA) may protonate the chiral center.
  • Prevention :
  • Use milder deprotection agents (e.g., HCl in dioxane).
  • Monitor reaction progress via circular dichroism (CD) spectroscopy.
  • Reference : A study in found racemization <2% when using 4N HCl/dioxane at 0°C.

Tables for Key Data

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Key Challenge
Asymmetric hydrogenation6598Catalyst cost
Chiral auxiliary route7299Multi-step purification
Enzymatic resolution5095Substrate specificity

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

Time (weeks)Purity (%)Degradation Products
099.5None
497.2Piperidine-3-carboxylic acid
894.8Methyl ester hydrolyzate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE
Reactant of Route 2
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE

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